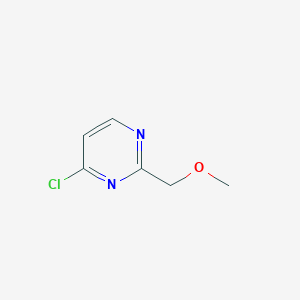

4-Chloro-2-(methoxymethyl)pyrimidine

Overview

Description

4-Chloro-2-(methoxymethyl)pyrimidine is a chemical compound with the molecular formula C6H7ClN2O. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4-position and a methoxymethyl group at the 2-position of the pyrimidine ring. This compound is used in various chemical syntheses and has applications in medicinal chemistry and other scientific research fields .

Preparation Methods

The synthesis of 4-Chloro-2-(methoxymethyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Chloro-2-(methoxymethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted pyrimidines.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of palladium catalysts, forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, sodium hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-(methoxymethyl)pyrimidine is utilized in several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

Chemical Biology: The compound is used in the design and synthesis of bioactive molecules that can modulate biological pathways.

Material Science: It is employed in the synthesis of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

4-Chloro-2-(methoxymethyl)pyrimidine can be compared with other pyrimidine derivatives such as:

4-Chloro-2-methylthiopyrimidine: Similar in structure but with a methylthio group instead of a methoxymethyl group, used in the synthesis of kinase inhibitors.

2,4-Dichloropyrimidine: Contains two chlorine atoms and is used in various substitution reactions to form diverse pyrimidine derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in synthetic chemistry.

Biological Activity

Overview

4-Chloro-2-(methoxymethyl)pyrimidine is a pyrimidine derivative with the molecular formula CHClNO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiviral research. The unique structural features of this compound, including the chlorine atom at the 4-position and the methoxymethyl group at the 2-position, contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The methoxymethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets. This compound may modulate the activity of various enzymes and receptors, leading to therapeutic effects.

Biological Activity Data

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Below is a summary table of its biological activities based on recent studies:

| Biological Activity | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 22 | |

| Antiviral | HIV-infected cells | 15 | |

| Enzyme inhibition (NAPE-PLD) | Human cells | 10 |

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly reduced cell viability in HeLa cells with an IC value of 22 µM. The mechanism involved apoptosis and disruption of mitochondrial function, indicating its potential as a chemotherapeutic agent .

- Antiviral Research : Another investigation focused on the compound's antiviral properties against HIV. The results showed an IC value of 15 µM, suggesting that it may interfere with viral replication mechanisms.

- Enzyme Inhibition : Research on enzyme inhibition revealed that this compound acts as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways. The compound displayed potent inhibitory activity with an IC value of 10 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine ring can significantly affect biological activity. For instance, substituting the methoxymethyl group with other functional groups alters lipophilicity and target specificity, impacting both efficacy and toxicity profiles.

Properties

IUPAC Name |

4-chloro-2-(methoxymethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVFDJMABYSNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.